1-Propane-d7-thiol

Description

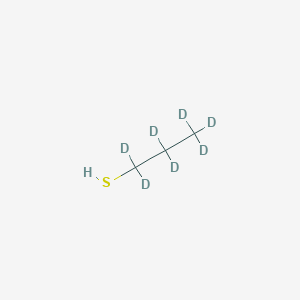

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,3-heptadeuteriopropane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8S/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVIGLJNEAMWEG-NCKGIQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterated Alkyl Thiols

Strategies for Regioselective Deuteration in Thiol Synthesis

Regioselectivity—the control of where the deuterium (B1214612) atoms are placed—is paramount in the synthesis of specifically labeled compounds. For a fully deuterated alkyl chain as in 1-propane-d7-thiol, the strategy typically involves starting with a perdeuterated precursor. However, for partially deuterated analogues, more nuanced methods are required.

One of the most effective strategies for ensuring regioselectivity is the deuterodehalogenation of alkyl halides. cdnsciencepub.comrsc.org This method allows for the precise placement of deuterium at well-defined positions on the alkyl chain. sci-hub.se The synthesis would begin with a propyl halide, which is then subjected to a dehalogenation reaction using a deuterium source. For instance, reacting a suitable halogenated propane (B168953) with zinc and deuterium oxide (D₂O) can yield deuterated propane. cdnsciencepub.comsci-hub.se This deuterated alkane can then be functionalized to introduce the thiol group.

Another powerful approach is the reduction of a carbonyl group. For example, a deuterated propanal or propanone could be reduced to the corresponding deuterated propanol. This resulting alcohol is an excellent precursor for conversion to a thiol. The use of deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) on a non-deuterated carbonyl compound is also a common tactic.

More advanced catalytic methods, such as the "borrowing hydrogen" technique, allow for the deuteration at α and β carbon atoms of alcohols using a hydrogen-transfer catalyst and a deuterium source like D₂O. beilstein-journals.org Similarly, silica-promoted reactions can exhibit notable regioselectivity in the synthesis of sulfur-containing compounds. beilstein-journals.org These catalyst-driven approaches offer high control over the position of deuterium incorporation. nih.gov

A plausible synthetic route to this compound would start with a fully deuterated precursor such as n-propanol-d7. cortecnet.comgoogle.com This alcohol can be converted to a good leaving group, for instance, by tosylation to form propyl-d7 tosylate. Subsequent nucleophilic substitution with a sulfur-containing nucleophile, like sodium hydrosulfide (B80085) (NaSH) or thioacetate (B1230152) followed by hydrolysis, would yield the desired this compound.

Achieving High Isotopic Purity and Enrichment in this compound

High isotopic purity, meaning a high percentage of the molecules contain the desired number of deuterium atoms, is critical for most applications. For this compound, the goal is to maximize the C₃D₇SH species and minimize species with fewer deuterium atoms (e.g., C₃HD₆SH).

The primary factor influencing isotopic purity is the enrichment level of the deuterium source. synmr.in Economical and effective sources like deuterium oxide (D₂O) are frequently used. rsc.orgxmu.edu.cn Syntheses employing D₂O for dehalogenation have been shown to produce alkanes with isotopic purity exceeding 90 mol. %. cdnsciencepub.com Similarly, the use of highly enriched metal deuteride reagents is crucial when the strategy involves reduction.

The reaction conditions and mechanism also play a significant role. Reactions that are highly selective and proceed without significant side reactions or hydrogen-deuterium (H/D) exchange with solvent protons are essential. For example, some methods for preparing deuterated methanes have been reported to yield products with up to 40% of less-deuterated species, highlighting the importance of choosing an appropriate synthetic method. cdnsciencepub.com The use of deuterated solvents can help maintain high isotopic purity by minimizing the presence of protium (B1232500) in the reaction environment. synmr.in Recent developments in visible light-mediated radical reactions have enabled the synthesis of deuterated compounds with deuterium content greater than 99%. nih.gov

Table 1: Factors Influencing Isotopic Purity in the Synthesis of this compound

| Factor | Description | Impact on Purity |

| Deuterium Source | The isotopic enrichment of the reagent providing the deuterium (e.g., D₂O, LiAlD₄). | High: Using sources with >99% D content is crucial for achieving high final isotopic purity. |

| Reaction Pathway | The choice of chemical reactions and the potential for H/D exchange. | High: Reactions with minimal H/D exchange with solvents or reagents are preferred. SN2 reactions on a deuterated substrate are generally good. |

| Precursor Purity | The isotopic and chemical purity of the starting deuterated material (e.g., propanol-d7). | High: Impurities in the starting material, whether isotopic or chemical, will carry through to the final product. |

| Solvent Choice | Use of deuterated vs. non-deuterated solvents. | High: Using a deuterated solvent can prevent unwanted H/D exchange, preserving the isotopic integrity of the product. synmr.in |

| Purification Method | The technique used to isolate the final product (e.g., distillation, chromatography). | Moderate: While primarily for chemical purity, it can sometimes separate species with different deuteration levels, though this is often difficult. |

Novel Synthetic Routes and Catalytic Approaches for Carbon-Deuterium Bond Formation

Modern synthetic chemistry has introduced a variety of novel catalytic methods for efficient and selective C-D bond formation, which are applicable to the synthesis of precursors for this compound.

Photocatalysis and Electrocatalysis: These green chemistry approaches have gained prominence. Photo-induced dehalogenative deuteration of alkyl halides can be achieved using photocatalysts, with D₂O serving as an economical deuterium source. rsc.org This method shows broad functional group tolerance and allows for late-stage deuteration. rsc.org Similarly, electrochemical methods can drive the reductive deuteration of halides, avoiding toxic reagents and often using D₂O as the deuterium donor, resulting in high yields and significant deuterium incorporation. xmu.edu.cn

Transition-Metal Catalysis: Palladium-catalyzed systems are widely used for C-H activation and functionalization, including H/D exchange reactions. chemrxiv.org While often used for aryl compounds, methods for the functionalization of alkyl C-H bonds have also been developed. nih.gov For example, a dual-ligand palladium system can be tuned to favor C-D bond formation over other functionalizations. chemrxiv.org Metallaphotoredox catalysis, combining transition metals with photoredox catalysts, has been used to create deuterated alkyl synthons from thianthrenium salts, which can then be used in cross-coupling reactions. nih.gov

Radical-Mediated Reactions: Radical processes provide another powerful route to C-D bonds. The dehalogenation of alkyl halides using zinc and D₂O is believed to proceed through a radical intermediate. sci-hub.se Visible light-mediated radical thiol-yne reactions have also been developed, providing a novel strategy for introducing deuterated methyl groups, and enriching the toolbox for C-S bond construction. nih.gov

Advanced Techniques for Verifying Isotopic Integrity and Chemical Purity of Synthetic Products

Once synthesized, the resulting this compound must be rigorously analyzed to confirm its chemical purity and, crucially, its isotopic enrichment and structural integrity. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS): This is a primary technique for determining isotopic enrichment. rsc.org By analyzing the mass-to-charge ratio with high precision, HRMS can distinguish between isotopologues (molecules that differ only in their isotopic composition). The relative abundance of the ion corresponding to this compound versus those of partially deuterated or non-deuterated species (d0 to d6) is calculated to determine the isotopic purity. rsc.org Liquid chromatography coupled with HRMS (LC-HRMS) is particularly powerful as it also separates chemical impurities prior to mass analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the structural integrity and the specific positions of the deuterium labels. rsc.orggoogle.com

¹H NMR (Proton NMR): In a highly deuterated compound like this compound, the proton NMR spectrum should show a significant reduction or absence of signals corresponding to the propyl group. The remaining small signals can be integrated against an internal standard to quantify the amount of non-deuterated or partially deuterated impurities. google.com

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum provides information about the chemical environment of the deuterium atoms, confirming that they are in the correct positions on the propane chain. nih.gov

¹³C NMR: The signals for carbon atoms bonded to deuterium are split into multiplets due to C-D coupling, providing further confirmation of the deuteration pattern.

Table 2: Comparison of Analytical Techniques for this compound

| Technique | Information Provided | Advantages | Limitations |

| LC-HRMS | Isotopic enrichment (% of d7 vs d0-d6), chemical purity, molecular weight confirmation. rsc.orgrsc.org | High sensitivity, excellent for determining isotopic distribution, separates chemical impurities. | Does not directly provide positional information of the deuterium atoms. |

| ¹H NMR | Quantifies residual non-deuterated sites, confirms structural integrity. google.com | Excellent for quantifying low levels of proton-containing impurities. | Indirect method for assessing deuteration; less informative if deuteration is nearly 100%. |

| ²H NMR | Confirms the position and chemical environment of deuterium atoms. nih.gov | Direct observation of deuterium nuclei, provides definitive structural proof of labeling sites. | Lower sensitivity compared to ¹H NMR, requires a specialized spectrometer setup. |

| ¹³C NMR | Confirms deuteration at specific carbon atoms via C-D coupling patterns. | Provides additional structural confirmation of label positions. | Can have complex splitting patterns, lower sensitivity. |

Advanced Spectroscopic Investigations and Computational Analysis of Deuterated Thiols

Vibrational Spectroscopy (Infrared and Raman): Deuterium-Induced Isotopic Shifts and Band Assignments

The introduction of deuterium (B1214612) atoms in place of protons in 1-propanethiol (B107717) results in significant and predictable shifts in its vibrational frequencies, a phenomenon rooted in the increased mass of deuterium. ajchem-a.comajchem-a.com The vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms; consequently, bonds to deuterium vibrate at lower frequencies than the corresponding bonds to hydrogen. This isotopic shift is a cornerstone for the unambiguous assignment of vibrational bands in complex molecules. libretexts.org

In the vibrational spectra (Infrared and Raman) of 1-Propane-d7-thiol, the most prominent changes compared to its non-deuterated counterpart, 1-propanethiol, are observed in the stretching and bending modes involving the substituted atoms.

S-D and C-D Stretching Regions: The characteristic S-H stretching vibration, typically found near 2550-2600 cm⁻¹, is absent in the fully deuterated molecule. mdpi.com It is replaced by the S-D stretching mode, which is expected to appear at a significantly lower wavenumber, approximately 1850-1950 cm⁻¹. This large shift (roughly by a factor of ~1.3-1.4 or √2) makes the identification of this band straightforward. libretexts.org Similarly, the C-H stretching vibrations of the propyl chain, usually located in the 2800-3000 cm⁻¹ region, are shifted down to the 2100-2200 cm⁻¹ range for the C-D bonds. ajchem-a.com

Bending and Rocking Modes: Deuteration also affects bending and rocking modes. The C-S-H bending mode (βCSH) in alkyl thiols, observed around 850-900 cm⁻¹, shifts to approximately 600-630 cm⁻¹ upon deuteration of the thiol proton (βCSD). rsc.org In this compound, all C-H bending, wagging, and twisting modes are replaced by their C-D counterparts at lower frequencies. These shifts, while smaller than those for stretching vibrations, are crucial for a complete assignment of the spectrum.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting these isotopic shifts and aiding in the precise assignment of each vibrational mode. rsc.orgrsc.org By calculating the vibrational spectra for both the normal and fully deuterated species, a theoretical framework is established that correlates directly with experimental observations. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in 1-Propanethiol | Expected Wavenumber (cm⁻¹) in this compound | Isotopic Shift (cm⁻¹) |

| C-H Stretching | 2800 - 3000 | N/A | - |

| C-D Stretching | N/A | 2100 - 2200 | - |

| S-H Stretching | ~2560 | N/A | - |

| S-D Stretching | N/A | ~1890 | ~670 |

| C-H Bending | 1300 - 1470 | N/A | - |

| C-D Bending | ~950 - 1100 | - | |

| C-S-H Bending | ~890 | N/A | - |

| C-S-D Bending | N/A | ~650 | ~240 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium-Induced Isotopic Effects on Chemical Shifts and Coupling Constants

Deuterium substitution profoundly impacts NMR spectra. Since deuterium (²H) has a nuclear spin I=1, it is NMR active but resonates at a much lower frequency than protons (¹H) and has a smaller gyromagnetic ratio. Consequently, in a standard ¹H NMR spectrum, this compound would be effectively silent. However, the influence of deuterium is readily observed in the spectra of other nuclei, such as ¹³C, through isotopic effects on chemical shifts. huji.ac.il

Secondary Isotope Shifts in ¹³C NMR: When a proton is replaced by a deuterium, the chemical shifts of nearby carbon atoms are altered. This is known as a secondary isotope effect. Typically, deuterium substitution causes a small upfield shift (a move to lower ppm values) in the resonance of the attached carbon (one-bond isotope effect, ¹ΔC(D)) and adjacent carbons (two-bond isotope effect, ²ΔC(D)). huji.ac.il The magnitude of this shift decreases with the number of bonds separating the deuterium and the observed nucleus. For this compound, all three carbon signals (C1, C2, and C3) would be expected to show upfield shifts compared to 1-propanethiol due to the neighboring deuterium atoms. The effect is generally additive. Two-bond shifts in thiols are typically around 0.1 ppm. huji.ac.il

Coupling Constants: In ¹³C NMR, the one-bond coupling constant (¹J_C-H) is a prominent feature. This coupling is absent in this compound and is replaced by ¹J_C-D coupling. Due to the smaller gyromagnetic ratio of deuterium, the magnitude of ¹J_C-D is significantly smaller than ¹J_C-H, following the approximate relationship: ¹J_C-D ≈ (γ_D / γ_H) × ¹J_C-H, where γ is the gyromagnetic ratio. This ratio is approximately 1/6.5. This change in coupling pattern provides definitive evidence of deuteration at a specific site.

²H NMR Spectroscopy: Direct detection of the deuterium nuclei is possible via ²H NMR spectroscopy. The ²H spectrum of this compound would show signals corresponding to the deuterium atoms on the propyl chain and the thiol group. While the chemical shift ranges are similar to ¹H NMR, the signals are typically broader due to the quadrupolar nature of the deuterium nucleus.

| NMR Parameter | 1-Propanethiol | This compound |

| ¹H NMR Signals | Present | Absent |

| ¹³C Isotope Shift | Reference (0 ppb) | Upfield shifts observed for C1, C2, C3 |

| ¹J(C1-H/D) | ~140 Hz | ~21 Hz |

| ²H NMR Signals | Absent | Present |

Mass Spectrometry Techniques for Isotopic Purity Assessment and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an indispensable tool for the analysis of deuterated compounds like this compound. It is used to confirm the molecular weight, assess the degree of deuteration (isotopic purity), and investigate the fragmentation pathways of the molecule. nih.govrsc.org

Isotopic Purity Assessment: High-resolution mass spectrometry (HR-MS) can distinguish between ions with the same nominal mass but different elemental compositions, including isotopologues. researchgate.net For this compound, the primary ion of interest is the fully deuterated [M]+ or [M+H]+ species. However, synthetic preparations are rarely 100% pure. HR-MS allows for the detection and quantification of less-deuterated species (e.g., d6, d5) and the non-deuterated (d0) compound. nih.govrsc.org By comparing the relative abundances of these isotopologue peaks in the mass spectrum to the theoretical isotopic distribution, the isotopic purity can be accurately calculated. rsc.org This is critical for applications where a high degree of deuteration is required.

Fragmentation Pathway Elucidation: Electron ionization (EI-MS) induces fragmentation of the parent molecule, creating a unique fingerprint that aids in structural identification. Deuterium labeling is a classic technique used to unravel these fragmentation mechanisms. rsc.orgresearchgate.net By tracking which fragments retain the deuterium atoms, the rearrangement and cleavage pathways can be determined. For example, observing the loss of a C₂D₅ radical versus a C₂D₄H radical can differentiate between competing fragmentation mechanisms. The fragmentation of thiols often involves cleavage of the C-S, C-C, and C-H (or C-D) bonds, as well as rearrangements. Analysis of the mass spectra of this compound and its partially deuterated analogues provides invaluable insight into these fundamental processes. nih.govnih.gov

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., DFT-based vibrational frequencies, NMR shielding tensors)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a routine and powerful partner to experimental spectroscopy. researchgate.net For this compound, these calculations provide deep insights that complement and help interpret experimental data.

Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies and intensities for both 1-propanethiol and this compound. mdpi.comrsc.org By modeling the molecule's electronic structure and calculating the second derivatives of the energy with respect to atomic displacements, a full set of normal modes can be obtained. Comparing the calculated spectra of the deuterated and non-deuterated forms allows for a direct prediction of isotopic shifts. rsc.org This is invaluable for assigning complex regions of the experimental IR and Raman spectra where multiple bands may overlap. osti.gov

NMR Shielding Tensors: The same theoretical framework can be used to calculate NMR magnetic shielding tensors, which are directly related to the experimentally observed chemical shifts. By calculating these tensors for this compound, one can predict the ¹³C and ²H chemical shifts. Furthermore, DFT methods can compute the deuterium-induced isotopic effects on ¹³C chemical shifts, providing a theoretical basis for the experimentally observed upfield shifts. These calculations help confirm that the observed shifts arise from vibrational and geometric changes upon isotopic substitution.

Conformational Energy: DFT calculations are also essential for determining the relative energies of different conformers of 1-propanethiol, helping to identify the most stable structures that contribute to the observed spectra at a given temperature. researchgate.net

Conformational Analysis and Intermolecular Interactions Probed by Deuteration and Spectroscopy

1-propanethiol is a conformationally flexible molecule, primarily due to rotation around its C-C and C-S bonds. The most stable conformers are typically designated as Trans-Gauche (TG) and Gauche-Gauche (GG). researchgate.net While the substitution of H with D does not significantly alter the relative energies of these conformers, it provides a subtle, non-perturbative probe for studying them. researcher.life

Spectroscopic techniques can distinguish between different conformers because each has a unique set of vibrational frequencies. By using deuteration, specific vibrational modes can be shifted to less congested regions of the spectrum, making it easier to identify and assign bands belonging to a particular conformer. capes.gov.br

Deuteration is also an excellent tool for studying weak intermolecular interactions, such as the S-H···S hydrogen bonds that can form between thiol molecules. rsc.orgacs.org Replacing the thiol proton with a deuteron (B1233211) (S-D) alters the vibrational frequency of the donor group. This shift can be monitored to understand the strength and nature of the hydrogen bond without chemically altering the system's interactive properties. uva.es Techniques like electron spin echo envelope modulation (ESEEM) spectroscopy on spin-labeled systems can leverage deuteration to selectively probe the local environment and intermolecular distances. rsc.org The changes in IR or Raman spectra upon aggregation or in different solvent environments can reveal details about these S-D···S or S-D···solvent interactions, providing a clearer picture of the condensed-phase behavior of this compound.

Application in Reaction Mechanism Elucidation: Kinetic Isotope Effects Kies

Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects in Thiol-Mediated Reactions

Kinetic isotope effects are categorized as either primary or secondary. A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org For 1-Propane-d7-thiol, this would involve the cleavage of a C-D or S-D bond (if the thiol proton is exchanged for deuterium). Since the C-D bond is stronger and has a lower zero-point energy than a C-H bond, a significantly slower reaction rate is typically observed for the deuterated compound, resulting in a kH/kD value greater than 1. unam.mx The magnitude of this effect can be substantial, often in the range of 6 to 10 for C-H/C-D bond cleavage. wikipedia.org

Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. princeton.edu These effects are generally smaller than PKIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). princeton.edu For this compound, deuteration at the α, β, and γ carbons can lead to SKIEs. These effects are often attributed to changes in hybridization or hyperconjugation between the ground state and the transition state. princeton.edu For instance, a change in hybridization from sp3 in the reactant to sp2 in the transition state typically results in a normal SKIE (kH/kD ≈ 1.1–1.2), while a change from sp2 to sp3 leads to an inverse SKIE (kH/kD ≈ 0.8–0.9). wikipedia.org

In thiol-mediated reactions, such as thiol-ene polymerizations, deuteration can significantly influence reaction pathways. For example, in the reaction of deuterated methylstyrene with a thiyl radical, both thiol-ene addition pathways were found to be 2.0 times faster for the deuterated compound compared to the non-deuterated one, indicating a notable kinetic isotope effect. azimuth-corp.com

Elucidation of Rate-Determining Steps and Transition State Structures via Isotopic Substitution

The measurement of KIEs using this compound is a critical method for identifying the rate-determining step of a reaction. savemyexams.com A significant primary KIE strongly suggests that the C-H (or S-H) bond cleavage is the slowest step in the reaction sequence. nih.gov Conversely, the absence of a significant KIE (kH/kD ≈ 1) often indicates that bond cleavage involving the isotopically substituted position does not occur in the rate-limiting step. princeton.edu

For example, if a reaction involving 1-propanethiol (B107717) shows a large KIE upon using this compound, it can be concluded that the cleavage of a C-D bond is part of the rate-determining step. This information is crucial for constructing an accurate reaction mechanism. savemyexams.com

Furthermore, the magnitude of the KIE can offer detailed information about the geometry of the transition state. wayne.edu According to the Hammond postulate, the transition state structure resembles the species (reactant or product) to which it is closer in energy. princeton.edu In thermoneutral reactions, the transition state is typically more symmetrical, leading to larger KIEs. In contrast, highly exothermic or endothermic reactions have early or late transition states, respectively, which can result in smaller KIEs. princeton.edu Computational studies can be used in conjunction with experimental KIEs to refine the predicted transition state structures. wayne.eduacs.org

Isotopic Labeling for Tracing Reaction Pathways and Intermediate Formation

Beyond kinetic effects, the deuterium atoms in this compound serve as an isotopic label, allowing researchers to trace the fate of the molecule and its fragments throughout a reaction. This is invaluable for identifying reaction intermediates and mapping out complex reaction pathways. azimuth-corp.com

For instance, in a multi-step reaction, if a proposed intermediate contains the propane-thiol moiety, its presence can be confirmed by analyzing the product mixture or intermediate species for the deuterium label, often using techniques like mass spectrometry or NMR spectroscopy. libretexts.org This approach was used to study the conversion of propane-1,2-diol to propionaldehyde, where intermediates were detected. nih.gov Similarly, in the reaction of o-phthalaldehyde (B127526) with primary amines in the presence of thiols, the mechanism was elucidated by tracking the formation of the fluorescent isoindole product. nih.gov

Solvent Isotope Effects in Thiol Reactivity Studies

When a reaction is conducted in a deuterated solvent, such as D₂O, a solvent isotope effect (SIE) can be observed. chem-station.comlibretexts.org These effects can provide insight into the role of the solvent in the reaction mechanism, particularly in proton transfer steps. mdpi.com For a reaction involving 1-propanethiol, switching the solvent from H₂O to D₂O can lead to the exchange of the acidic thiol proton for a deuteron (B1233211), forming 1-propane-1-d-thiol.

The resulting SIE can be normal or inverse. wikipedia.org An inverse solvent isotope effect (kH₂O/kD₂O < 1) is often observed in reactions where a pre-equilibrium step involves the deprotonation of a thiol. mdpi.com Cysteine thiols, for instance, have fractionation factors (a measure of the preference of an exchangeable proton for deuterium) of around 0.40-0.46, which can lead to inverse SIEs. mdpi.com The study of SIEs in conjunction with substrate KIEs (using this compound) can help to dissect complex mechanisms, such as distinguishing between concerted and stepwise pathways in enzyme-catalyzed reactions. nih.gov For example, in the oxidation of alcohols, a stepwise mechanism with rapid, reversible alkoxide formation followed by hydride transfer has been proposed based on such studies. nih.gov

Computational Modeling of Kinetic Isotope Effects

Computational chemistry provides a powerful means to model and predict kinetic isotope effects. nih.gov Using methods like density functional theory (DFT), researchers can calculate the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species. acs.org These frequencies are then used to compute the zero-point energies (ZPEs), and the difference in ZPE between the isotopic molecules in the ground state and the transition state is the primary determinant of the KIE. unam.mx

These computational models allow for the systematic investigation of how changes in the transition state structure affect the calculated KIE. wayne.edu By comparing the computationally predicted KIEs with experimentally measured values for reactions involving this compound, researchers can validate or refine their proposed reaction mechanisms and transition state geometries. azimuth-corp.comacs.org For example, DFT calculations have been used to show that deuteration can alter mechanistic pathways in the synthesis of sulfur-containing polymers, leading to different microstructures. azimuth-corp.com

| KIE Type | Typical kH/kD Value | Mechanistic Implication |

| Primary KIE | > 2 (often 6-10 for C-H/D) | Bond to isotope is broken/formed in the rate-determining step. wikipedia.orglibretexts.org |

| Secondary KIE (α) | Normal: ~1.1-1.2 | Rehybridization from sp³ to sp² at the labeled carbon in the transition state. wikipedia.org |

| Secondary KIE (α) | Inverse: ~0.8-0.9 | Rehybridization from sp² to sp³ at the labeled carbon in the transition state. wikipedia.org |

| Secondary KIE (β) | Normal: ~1.15-1.3 | Often due to hyperconjugation stabilizing a developing positive charge. wikipedia.org |

| Solvent KIE | Varies (can be normal or inverse) | Indicates the involvement of solvent molecules (e.g., in proton transfer) in the mechanism. chem-station.com |

Advanced Analytical Applications in Chemical Research

Development of Isotope-Dilution Mass Spectrometry (IDMS) Methodologies Utilizing 1-Propane-d7-thiol as an Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides a high degree of accuracy and precision. ckisotopes.comscience.gov It is often considered a primary ratio method, capable of yielding results traceable to the International System of Units (SI). acs.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—such as this compound—to a sample containing the native, unlabeled analyte (1-Propanethiol). ckisotopes.com This labeled compound, referred to as the internal standard, is nearly chemically identical to the analyte. isolife.nl

During sample preparation, extraction, and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. isolife.nl By measuring the ratio of the labeled to the unlabeled compound using a mass spectrometer, the initial concentration of the analyte in the sample can be calculated with high accuracy, as the ratio remains constant regardless of volume changes or sample loss. ckisotopes.comcanada.ca This approach effectively corrects for variations in sample processing and mitigates matrix effects, which are common sources of error in complex samples. isolife.nl The use of this compound in IDMS allows researchers to overcome challenges such as the degradation of unstable metabolites and variations in sample handling, leading to more reliable and reproducible quantification. isolife.nlnih.gov

Quantification of Related Thiols in Complex Research Matrices (e.g., environmental samples, specialized synthetic reaction mixtures)

The quantification of volatile sulfur compounds like 1-Propanethiol (B107717) in complex matrices is analytically challenging due to their reactivity and typically low concentrations. mdpi.comnih.gov this compound is instrumental in accurately measuring its non-isotopic counterpart and other related thiols in a variety of complex research samples.

Environmental Samples: In environmental analysis, matrices such as groundwater, stream water, and wetland porewater are inherently complex. researchgate.netelementar.com IDMS methods using deuterated standards can achieve low limits of detection, often in the nanomolar to picomolar range, allowing for the quantification of thiols in various natural water types. researchgate.net The robustness of these methods is often validated across wide ranges of pH, salinity, and dissolved organic carbon to ensure their applicability to diverse environmental conditions. researchgate.net

Biological and Food Matrices: Thiols are important in biological systems and as flavor or aroma components in foods and beverages. nih.govnih.gov For instance, 1-propanethiol has been detected in human plasma and fecal samples, which are exceedingly complex matrices containing numerous potential interferences. diva-portal.org Similarly, the analysis of potent thiols in wine, beer, and fermented grains requires highly sensitive and selective methods to overcome matrix effects and accurately quantify these compounds at ng/L levels. mdpi.comnih.govproquest.comresearchgate.net The use of this compound and other deuterated analogs as internal standards is crucial for achieving the necessary accuracy and precision in these applications. researchgate.net

Synthetic Reaction Mixtures: In synthetic chemistry, monitoring the formation of products and byproducts is essential. The derivatization of compounds such as phosgene (B1210022) or phosphorus trichloride (B1173362) with 1-propanol (B7761284) has been used for analysis by gas chromatography-mass spectrometry (GC-MS). rsc.org While not a direct use for quantifying thiols, this illustrates the analysis of complex organic mixtures where an isotopic standard like this compound would be invaluable for accurately tracking the yield and stability of related thiol products in a reaction.

Chromatographic Separation Techniques Coupled with Isotopic Detection (e.g., GC-MS/MS, LC-MS/MS, GC-IRMS)

To analyze this compound and its corresponding analyte, mass spectrometry is coupled with powerful separation techniques. The choice of technique depends on the volatility, stability, and concentration of the target compounds.

Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a common technique for analyzing volatile thiols. mdpi.com Samples are often derivatized to improve the chromatographic properties and stability of the thiols. nih.govnih.gov The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity, allowing for the detection of thiols at ultratrace levels. nih.govproquest.com The distinct mass-to-charge (m/z) ratio of this compound allows it to be clearly distinguished from the unlabeled 1-Propanethiol and other matrix components.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For thiols that are less volatile or for analyzing derivatized thiols that are more amenable to liquid-phase separation, LC-MS/MS is the method of choice. nih.govnih.gov This technique is widely used for the simultaneous analysis of multiple thiols in biological samples. nih.govnih.gov Similar to GC-MS/MS, the use of an isotopic internal standard like this compound compensates for matrix effects and variations in ionization efficiency in the electrospray ionization (ESI) source, ensuring accurate quantification. nih.gov

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS): GC-IRMS is a specialized technique used to determine compound-specific isotope ratios (e.g., ¹³C/¹²C or D/H). dshs-koeln.de While often used for carbon isotopes to trace the origin of compounds, the principle applies to hydrogen isotopes as well. elementar.comresearchgate.net A GC is coupled to a combustion or pyrolysis unit and then to an isotope ratio mass spectrometer. dshs-koeln.de This setup would allow for the precise measurement of the deuterium (B1214612) enrichment in molecules containing this compound, which is useful in metabolic studies or for verifying the isotopic purity of the standard itself.

Table 1: Comparison of Chromatographic Techniques for Thiol Analysis with Isotopic Standards

| Feature | GC-MS/MS | LC-MS/MS | GC-IRMS |

|---|---|---|---|

| Principle | Separates volatile compounds, fragments them, and detects specific mass transitions. | Separates compounds in a liquid phase, ionizes them, and detects specific mass transitions. | Separates volatile compounds, converts them to simple gases (e.g., H₂, CO₂), and measures isotope ratios. |

| Analytes | Volatile and thermally stable compounds; often requires derivatization for thiols. mdpi.comnih.gov | A wide range of compounds, including non-volatile and thermally labile ones. nih.govnih.gov | Volatile compounds suitable for GC. dshs-koeln.de |

| Primary Use | High-sensitivity quantification of specific target compounds in complex mixtures. nih.gov | Quantification of a broad range of analytes, particularly in biological matrices. nih.gov | High-precision measurement of isotope ratios for source tracking and authenticity studies. elementar.com |

| Internal Standard | Isotopically labeled standard (e.g., this compound) used for quantification via IDMS. | Isotopically labeled standard (e.g., this compound) used for quantification via IDMS. nih.gov | Can be used to verify isotopic enrichment of the labeled standard. |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity. proquest.com | Multiple Reaction Monitoring (MRM) or high-resolution MS. nih.gov | Measures ratios of stable isotopes (e.g., D/H). |

Derivatization Strategies for Enhanced Analytical Resolution and Detection in Isotopic Studies

The direct analysis of thiols, including 1-Propanethiol, is often hindered by their high reactivity, poor chromatographic peak shape, and low concentrations. mdpi.commdpi.com Derivatization is a chemical modification strategy employed to overcome these issues. unipd.it In isotopic studies, both the analyte and the isotopic internal standard (this compound) are subjected to the same derivatization reaction, preserving the crucial ratio for accurate quantification.

The primary goals of derivatization in this context are:

To Improve Stability: The free sulfhydryl (-SH) group is highly reactive and prone to oxidation. mdpi.com Derivatization protects this group, preventing degradation during sample preparation and analysis. rsc.org

To Enhance Volatility for GC Analysis: Many derivatizing agents convert the polar thiol group into a less polar, more volatile derivative suitable for gas chromatography. mdpi.com A common agent used for this purpose is pentafluorobenzyl bromide (PFBBr). mdpi.comnih.govmdpi.com

To Increase Detector Response: For LC-MS analysis, derivatization can introduce a permanently charged or easily ionizable moiety into the molecule, significantly enhancing the signal intensity in the mass spectrometer and lowering detection limits. mdpi.comacs.org Reagents like ω-bromoacetonylquinolinium bromide (BQB) and its deuterated equivalent have been used for this purpose. researchgate.net

Several derivatization reagents are used for thiol analysis, each with a different reaction mechanism. For example, ethyl propiolate (ETP) adds the thiol to a triple bond, while N-phenylmaleimide reacts to form a stable adduct. nih.govmdpi.com The choice of reagent depends on the analytical technique (GC or LC) and the specific requirements of the study. mdpi.com

Precision and Accuracy Assessment of Isotope-Labeled Analytical Methods in Research Contexts

The validation of an analytical method is crucial to ensure that the data it generates is reliable. For methods employing isotope-labeled internal standards like this compound, assessment of precision and accuracy is a key part of this validation. nih.gov

Accuracy: Accuracy refers to how close a measured value is to the true value. In IDMS, accuracy is often assessed through spike and recovery experiments. proquest.comnih.gov A known quantity of the unlabeled analyte is added (spiked) into a sample matrix, and the analysis is performed to see how much is measured (recovered). Methods using isotopic standards typically show excellent recovery, often between 90-110%, demonstrating that the method accurately accounts for matrix effects and procedural losses. mdpi.comproquest.com

Precision: Precision describes the closeness of repeated measurements to each other and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov Isotope-dilution methods are known for their high precision. nih.gov Intra-day precision (within the same day) and inter-day precision (across different days) are evaluated using quality control (QC) samples at different concentrations. nih.govtum.de For thiol analysis using IDMS, RSDs are often below 15%, and frequently below 10%, indicating high reproducibility. proquest.comresearchgate.net

The use of an isotopically labeled internal standard is the cornerstone of achieving high precision and accuracy because it serves as an ideal control for nearly every step of the analytical procedure, from extraction to detection. nih.govnih.gov This makes IDMS a reference method for the certification of reference materials and for obtaining highly reliable quantitative data in complex research contexts. nih.gov

Table 2: Typical Validation Parameters for Thiol Quantification Methods Using Isotope Dilution

| Parameter | Description | Typical Value/Range | Reference |

|---|---|---|---|

| Linearity (R²) | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | > 0.99 | proquest.comnih.govresearchgate.net |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | ng/L to µg/L range; can be in the pM to nM range. | mdpi.comresearchgate.netresearchgate.net |

| Accuracy (Recovery) | The percentage of a known amount of added analyte that is measured by the method. | 80% - 120% | mdpi.comproquest.comnih.govresearchgate.net |

| Precision (RSD/CV) | The degree of agreement among individual test results when the procedure is applied repeatedly. | < 15% | proquest.comnih.govnih.govresearchgate.net |

Future Directions and Emerging Research Avenues

Integration of 1-Propane-d7-thiol in Multi-Isotopic Labeling Strategies

The use of stable isotopes is a cornerstone of quantitative mass spectrometry, allowing for the accurate measurement of changes in peptide or metabolite levels. nih.gov Multi-isotopic labeling strategies, which employ several different isotopes simultaneously, enhance the complexity and robustness of these experiments. metwarebio.com These methods allow for multivariate analysis in a single run, comparing multiple states or conditions at once. nih.gov

In a typical multi-labeling experiment, molecules are tagged with "light" isotopes (like ¹H, ¹²C, ¹⁴N) and "heavy" isotopes (like ²H, ¹³C, ¹⁵N), and the relative peak intensities of the different forms provide a precise quantification. nih.gov this compound is well-suited for integration into such strategies. It can function as a "heavy" labeling reagent, covalently attaching to target molecules and introducing a specific mass shift due to its seven deuterium (B1214612) atoms. This would allow it to be used alongside other labeling standards, such as those containing ¹³C or ¹⁵N, to expand the multiplexing capability of an assay. nih.govacs.org For instance, researchers could use different isotopic tags to label peptides from various samples, enabling multiple comparisons within the same liquid chromatography/mass spectrometry (LC/MS) analysis. nih.gov

This approach is exemplified in multi-isotope imaging mass spectrometry (MIMS), where deuterated water (D₂O) has been used in parallel with ¹⁵N-labeled thymidine (B127349) to quantify cell division. nih.gov The ability to detect and correlate the deuterium signal with the ¹⁵N signal on a pixel-by-pixel basis highlights the power of using multiple isotopes for parallel quantification. nih.gov Similarly, this compound could be used in conjunction with other labeled probes to trace complex biological or chemical pathways.

Potential for Advanced Materials Science Applications Requiring Deuterated Thiols

Deuteration is an increasingly important strategy in materials science for modifying the properties of organic compounds. researchgate.net Introducing deuterium into organic electronic materials can reduce high-frequency molecular vibrations, while in pharmaceuticals, it can alter metabolic profiles and enhance stability. researchgate.net Studies have shown that deuteration can promote stronger π-π interactions and lead to unique crystallization behaviors in aryl compounds. researchgate.net Furthermore, deuterated materials often exhibit higher thermo-oxidative resistance and greater storage stability. ansto.gov.au

Thiols are fundamental in materials science for their ability to form self-assembled monolayers (SAMs) on noble metal surfaces like gold. dokumen.pub The convergence of these two fields—deuteration and thiol-based surface chemistry—points to significant potential for this compound. This compound could be used to construct SAMs with enhanced thermal stability or altered interfacial properties. The deuteration of the propyl chain could influence the packing density and electronic characteristics of the monolayer, which is critical for applications in nanoscience and electronics. The availability of deuterated, thiol-terminated polymers further underscores the interest in such functionalized materials.

Additionally, in polymer research, deuterated solvents are used in neutron scattering experiments to make a polymer component "visible" by creating a contrast with the non-deuterated analyte. ansto.gov.au In the same vein, a deuterated functionalizing agent like this compound could be used to selectively label parts of a polymer or nanoparticle system for structural analysis.

Theoretical Predictions for Novel Reactivity and Catalysis Involving Deuterated Thiol Moieties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity of molecules by calculating properties like reaction energy barriers. nih.govrsc.org DFT has been successfully used to investigate the reaction mechanisms of thiols with various substrates. nih.govmdpi.com

A key area where theoretical predictions are crucial is in understanding the kinetic isotope effect (KIE), which is the change in reaction rate that occurs when an atom in a reactant is replaced with one of its heavier isotopes. researchgate.netmdpi.com The substitution of hydrogen with deuterium in a thiol (S-H vs. S-D) directly impacts the bond's vibrational frequency, leading to a predictable KIE when this bond is cleaved during a reaction. researchgate.netrsc.org For example, bimolecular nucleophilic substitution (Sₙ2) reactions involving deuterated compounds typically exhibit small "inverse" KIEs (kH/kD ratio < 1), a phenomenon that can be modeled and predicted theoretically. mdpi.com

For this compound, computational models can be employed to predict its specific KIE in a wide range of chemical transformations, such as nucleophilic additions or hydrogen atom transfer (HAT) reactions. These theoretical calculations can provide deep mechanistic insights, helping to distinguish between concerted and stepwise reaction pathways or to identify the rate-determining step, often without the need for complex and costly experiments. researchgate.netmdpi.com Such predictive power accelerates the rational design of new catalysts and chemical reactions involving deuterated species.

Development of High-Throughput Screening Methodologies for Isotope-Labeled Compounds

High-throughput screening (HTS) is a foundational technology in drug discovery, enabling the rapid evaluation of thousands or millions of compounds. google.comnih.gov The integration of mass spectrometry (MS) into HTS workflows has been revolutionary, particularly through the development of label-free assays. nih.gov

Conversely, methods that specifically leverage isotope labels as digital barcodes are also gaining prominence for their high sensitivity and accessibility. acs.org In these assays, the unique mass of an isotopic label is used to identify individual samples or interactions within a pooled mixture. A powerful example is the use of stable-isotope labeled glutathione (B108866), a thiol-containing tripeptide, to screen for reactive drug metabolites. researchgate.net In this method, a 1:1 mixture of natural ("light") glutathione and a heavy-isotope-labeled version (e.g., containing ¹³C and ¹⁵N) is used. The detection of a paired signal (a doublet with a specific mass difference) by MS unambiguously identifies a "hit"—a compound that has reacted with glutathione. researchgate.net

This principle can be extended to other isotope-labeled probes. For instance, time-dependent inhibition (TDI) assays can be made more efficient by using stable isotope-labeled substrates. springernature.com This allows for the combination of control and test incubations into a single analysis, significantly increasing throughput. springernature.com this compound could be readily incorporated into such HTS methodologies as a deuterated chemical probe to tag compound libraries or to act as a substrate in enzyme assays, with its unique mass signature facilitating rapid detection and quantification.

| HTS Methodology | Principle | Role of Isotope Label (e.g., Deuterium) | Reference |

|---|---|---|---|

| Digital Barcoding | Different samples are labeled with different barcodes and tested simultaneously. Nonmetal isotopes can be used as barcodes to image the spatial distribution of biomolecules. | Serves as a unique mass-based identifier for a specific molecule or cell in a complex mixture. | acs.org |

| Reactive Metabolite Screening | A 1:1 mixture of light and heavy isotopically labeled trapping agents (e.g., glutathione) is used. Formation of a conjugate is detected as a mass doublet. | The heavy isotope label creates a distinct mass signature that simplifies data analysis and increases specificity. | researchgate.net |

| IC₅₀ Shift Assay for TDI | Paired incubations (control and test) are performed. Using a labeled substrate for one incubation allows the samples to be pooled and analyzed in a single LC/MS run. | Enables sample pooling, which doubles the throughput by reducing instrument analysis time. | springernature.com |

| Metabolic Flux Analysis | Isotope-labeled substrates are administered to a living system to trace their incorporation into metabolic pathways. | Acts as a tracer to reveal the flux rates through specific metabolic pathways under different conditions. | google.com |

Synergistic Approaches Combining Experimental and Computational Deuterated Thiol Research

The most powerful insights into chemical mechanisms are often achieved through the synergy of experimental and computational methods. rsc.orgdigitellinc.com This approach, where experimental results validate computational models and computational predictions guide experimental design, has proven highly effective in studying complex chemical systems, including those involving thiols.

For example, a combined spectroscopic, chromatographic, and computational (DFT) study of the reaction between diselenides and thiolate nucleophiles provided a comprehensive understanding of the reaction's kinetics and thermodynamics. rsc.org Similarly, the combination of selective deuteration experiments with quantum chemical calculations was essential in unraveling the multiple branching pathways in the atmospheric oxidation of α-pinene. nih.gov The experimental KIE values serve as a critical benchmark for validating the accuracy of calculated transition state energies. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 1-Propane-d7-thiol with high isotopic purity, and how are side reactions minimized?

- Methodological Answer : Synthesis typically involves deuterium exchange reactions or catalytic deuteration of propane precursors. For example, selective deuteration of 1-propanethiol using D₂O or deuterated reagents under controlled pH and temperature ensures high isotopic incorporation (≥98 atom% D) . Purification via column chromatography or fractional distillation removes non-deuterated byproducts. Isotopic purity is validated using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm deuterium distribution patterns .

Q. Which analytical techniques are essential for verifying the structural and isotopic integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR detects residual protium signals, while ²H NMR quantifies deuterium incorporation. Splitting patterns in ¹³C NMR help identify deuteration positions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion clusters (e.g., [M+H]⁺ at m/z 83.20) and isotopic abundance ratios .

- Infrared Spectroscopy (FTIR) : C–S and S–H/D stretching modes (~2550 cm⁻¹ for S–H vs. ~1900 cm⁻¹ for S–D) differentiate thiol and deuterated thiol groups .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (DKIE) influence reaction mechanisms involving this compound, and how are these effects experimentally quantified?

- Methodological Answer : DKIE arises from differences in zero-point energy between C–H and C–D bonds. To quantify DKIE:

- Conduct parallel kinetic studies using 1-propanethiol and this compound under identical conditions.

- Measure rate constants (k_H and k_D) via gas chromatography or UV-Vis spectroscopy.

- Calculate DKIE as k_H/k_D. For example, in radical-mediated reactions, DKIE values >2 indicate significant tunneling effects . Controls include verifying isotopic purity and eliminating solvent interference using deuterated solvents .

Q. What challenges arise in interpreting NMR data for this compound, and how can advanced NMR techniques mitigate these issues?

- Methodological Answer :

- Challenge : Deuterium’s spin-1 property causes signal splitting and broadening in ¹H NMR, complicating integration.

- Solution : Use ²H-decoupled ¹H NMR or heteronuclear single-quantum coherence (HSQC) to suppress splitting. For example, 2D HSQC correlates ¹H and ¹³C signals, isolating deuteration sites while minimizing noise .

Q. How should researchers resolve discrepancies in reported thermodynamic properties (e.g., vapor pressure, enthalpy of formation) of this compound?

- Methodological Answer :

- Cross-validate data using multiple techniques (e.g., calorimetry for enthalpy, gas-phase MS for vapor pressure).

- Reference standardized databases (e.g., NIST Chemistry WebBook) for baseline comparisons .

- Account for isotopic impurities via regression models to adjust for non-deuterated contaminants .

Q. In isotopic tracer studies, how does the position of deuterium in this compound impact mechanistic insights, and what computational tools aid in predicting optimal deuteration sites?

- Methodological Answer :

- Positional Impact : Deuteration at reactive sites (e.g., β-hydrogens in elimination reactions) amplifies DKIE, revealing transition-state geometries.

- Computational Tools : Density functional theory (DFT) predicts vibrational frequencies and isotopic effects. Tools like Gaussian or ORCA simulate reaction pathways to prioritize deuteration positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.